1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea
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Description
“N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide” is a chemical compound with the molecular formula C22H18N4O2S2 . It is a complex organic compound that has been studied for its unique properties .
Synthesis Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound was elucidated using single-crystal X-ray diffraction and further examined by Hirshfeld surface analysis . The structure reveals a complex arrangement of atoms, indicative of the compound’s unique properties .Chemical Reactions Analysis
The compound has been investigated for its elastase inhibition, antioxidant, and DNA binding potentials . Docking results confirmed that the compound binds within the active region of elastase . In comparison to the reference drug oleanolic acid, the low IC50 value of the compound also indicated its high tendency towards elastase inhibition .Mechanism of Action
Properties
IUPAC Name |
N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2S2/c33-25(19-11-3-1-4-12-19)31-27(35)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-28(36)32-26(34)20-13-5-2-6-14-20/h1-18H,(H2,29,31,33,35)(H2,30,32,34,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGKLWHBHQZAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3NC(=S)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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